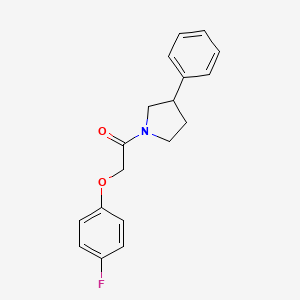
2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone
説明
2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radical Scavenging Activity
Research on compounds with donor and acceptor groups, similar to the structure of 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone, shows that the presence of these groups can significantly impact their radical scavenging activity. This property is crucial for developing antioxidants, which can protect against oxidative stress related to various diseases. Al‐Sehemi and Irfan (2017) explored this by optimizing ground state geometries of related phenolic compounds and assessing their molecular properties to explain radical scavenging activity (Al‐Sehemi & Irfan, 2017).
Fluorescent Properties and Chemosensors
Another area of application is in tuning solid-state fluorescence of π-conjugated molecules by regulating the arrangement of specific fluorophores, as demonstrated by Dong et al. (2012). This research provides insights into how structural modifications can alter fluorescent colors and host–guest structures in crystallized forms, which is valuable for developing new materials for optical and electronic applications (Dong et al., 2012).
Antimicrobial Activity
The synthesis and evaluation of compounds for antimicrobial activity represent another significant research application. Nagamani et al. (2018) synthesized novel compounds starting from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their antimicrobial activity, illustrating the potential for such compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Corrosion Inhibition
Compounds with similar structures have been evaluated for their effectiveness as corrosion inhibitors. Hegazy et al. (2012) studied the corrosion inhibition efficiency of various phenolic compounds on carbon steel, showing how chemical structure impacts their inhibitory performance (Hegazy et al., 2012).
特性
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-6-8-17(9-7-16)22-13-18(21)20-11-10-15(12-20)14-4-2-1-3-5-14/h1-9,15H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUKJHFVMGMZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2409802.png)
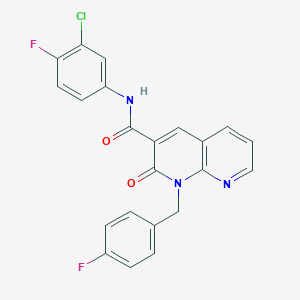
![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)
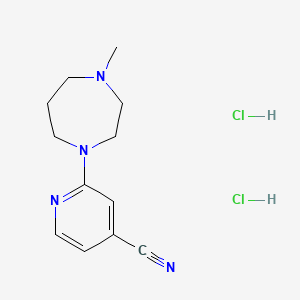
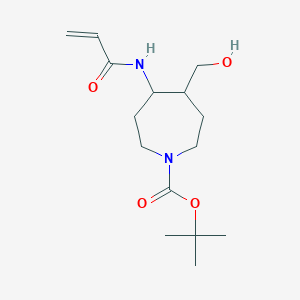
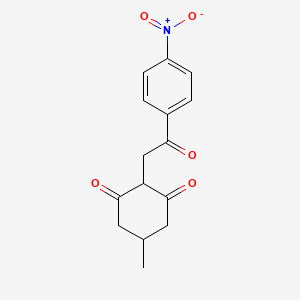
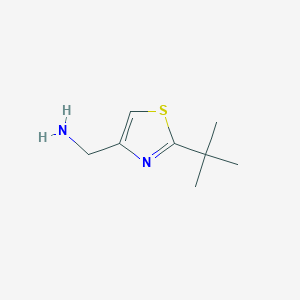

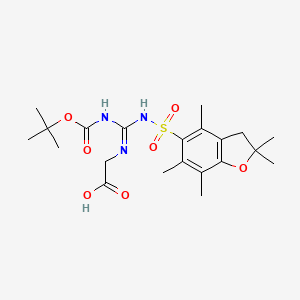
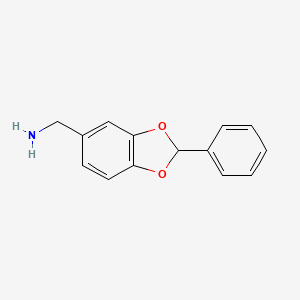
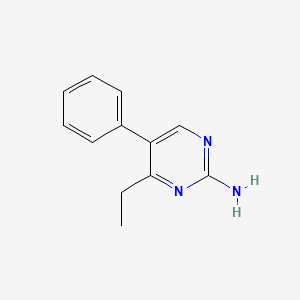
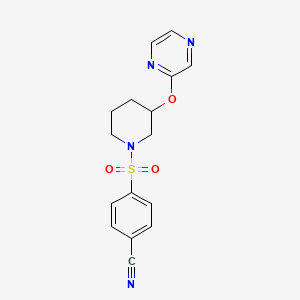
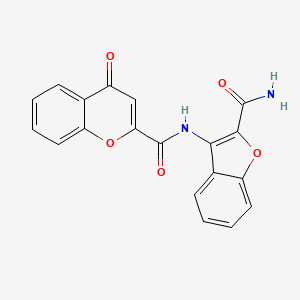
![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
